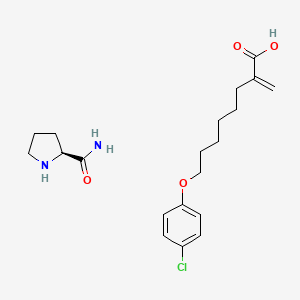
Inosine 5'-triphosphate-2',3'-dialdehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosine 5’-triphosphate-2’,3’-dialdehyde is a chemically modified nucleoside triphosphate It is derived from inosine 5’-triphosphate, where the 2’ and 3’ hydroxyl groups are oxidized to form dialdehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Inosine 5’-triphosphate-2’,3’-dialdehyde is typically synthesized through the periodate oxidation of inosine 5’-triphosphate. The reaction involves treating inosine 5’-triphosphate with sodium periodate under controlled conditions to selectively oxidize the 2’ and 3’ hydroxyl groups to aldehyde groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Inosine 5’-triphosphate-2’,3’-dialdehyde can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.
Reduction: The aldehyde groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases or other derivatives.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used for the initial oxidation.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Amines or hydrazines can be used to form Schiff bases or hydrazones.
Major Products
Oxidation: Inosine 5’-triphosphate-2’,3’-dicarboxylic acid.
Reduction: Inosine 5’-triphosphate.
Substitution: Schiff bases or hydrazones of inosine 5’-triphosphate.
Scientific Research Applications
Inosine 5’-triphosphate-2’,3’-dialdehyde has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of inosine 5’-triphosphate-2’,3’-dialdehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophiles in proteins and nucleic acids, potentially inhibiting their function. This property makes it useful in studying enzyme mechanisms and as a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Inosine 5’-triphosphate: The parent compound, lacking the dialdehyde groups.
Guanosine 5’-triphosphate: Another nucleoside triphosphate with similar biochemical properties.
Adenosine 5’-triphosphate: A widely studied nucleoside triphosphate with key roles in cellular energy transfer.
Uniqueness
Inosine 5’-triphosphate-2’,3’-dialdehyde is unique due to the presence of the dialdehyde groups, which confer distinct chemical reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly valuable in biochemical research and potential therapeutic applications .
Properties
Molecular Formula |
C10H12N4NaO14P3 |
|---|---|
Molecular Weight |
528.13 g/mol |
IUPAC Name |
sodium;[hydroxy-[hydroxy-[(2R)-3-oxo-2-[(1S)-2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H13N4O14P3.Na/c15-1-6(3-25-30(21,22)28-31(23,24)27-29(18,19)20)26-7(2-16)14-5-13-8-9(14)11-4-12-10(8)17;/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);/q;+1/p-1/t6-,7-;/m0./s1 |
InChI Key |
AARRPOGBNIEWBY-LEUCUCNGSA-M |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])C=O.[Na+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])C=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-6-[2-[3-[1-[[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-carbonyl]amino]decan-5-yl]-2-methylbenzoyl]hydrazinyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13832436.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide](/img/structure/B13832444.png)









